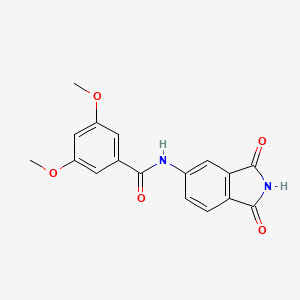

N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

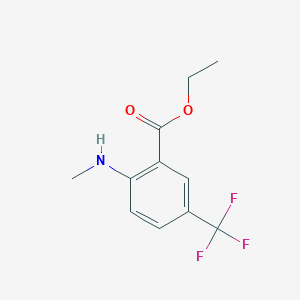

The synthesis of similar compounds often involves reactions with primary amines and other reagents . For example, a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid can be used to prepare 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .Molecular Structure Analysis

The molecular structure of these compounds typically includes a core isoindoline-1,3-dione structure, with various substituents attached to the benzene ring . The exact structure would depend on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, the presence of the carbonyl groups and the aromatic ring could influence their polarity, solubility, and reactivity .Applications De Recherche Scientifique

Sigma-2 Receptor Probes

N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide analogs have been investigated for their binding affinity to sigma-2 receptors, which play a significant role in the pharmacology of certain cancers and neurodegenerative diseases. Xu et al. (2005) synthesized radiolabeled benzamide analogs, finding that one analog demonstrated high affinity for sigma-2 receptors in vitro, suggesting potential applications in studying sigma-2 receptor biology and possibly in the development of diagnostic tools for cancer and neurological disorders (Xu et al., 2005).

Cellular Proliferation in Tumors

Dehdashti et al. (2013) focused on evaluating a cellular proliferative marker for imaging tumor proliferation using PET. They utilized an analog of this compound in their study, indicating its potential in assessing the proliferative status of solid tumors, thereby contributing valuable insights into cancer diagnostics and therapy monitoring (Dehdashti et al., 2013).

Synthetic Chemistry and Drug Development

Yoshida et al. (2014) developed a novel synthetic route for a compound structurally related to this compound, showcasing the importance of this chemical scaffold in medicinal chemistry. Their work emphasizes the compound's relevance in designing new pharmaceutical agents with improved efficacy and safety profiles (Yoshida et al., 2014).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-5-yl)-3,5-dimethoxybenzamide is indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Mode of Action

N-(1,3-dioxoisoindolin-5-yl)-3,5-dimethoxybenzamide interacts with its target, IDO1, by suppressing its activities . This compound is capable of inhibiting IDO1 activities in in vitro experiments .

Biochemical Pathways

The biochemical pathway affected by this compound is the protein degradation pathway . The compound recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Result of Action

The result of the compound’s action is the degradation of the target protein through the protein degradation pathway in vivo .

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may act as a modulator of cereblon (CRBN) activity .

Cellular Effects

In terms of cellular effects, N-(1,3-dioxoisoindolin-5-yl)-3,5-dimethoxybenzamide may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are ongoing to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(1,3-dioxoisoindolin-5-yl)-3,5-dimethoxybenzamide vary with different dosages in animal models .

Metabolic Pathways

It is thought to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is thought to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is thought to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-10-3-4-13-14(7-10)17(22)19-16(13)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKWQZNRWPNORV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2891407.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2891409.png)

![11-(2,3-dimethylphenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2891411.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891412.png)

![N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide](/img/structure/B2891416.png)

![3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2891420.png)

![2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2891423.png)

![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2891424.png)

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide](/img/structure/B2891426.png)